![molecular formula C16H16O3 B1597467 Methyl 4-[(4-methylphenyl)methoxy]benzoate CAS No. 62290-48-6](/img/structure/B1597467.png)

Methyl 4-[(4-methylphenyl)methoxy]benzoate

Overview

Description

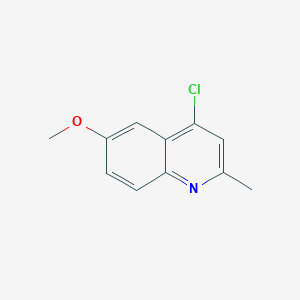

“Methyl 4-[(4-methylphenyl)methoxy]benzoate” is a chemical compound with the molecular formula C16H16O3 . The IUPAC name for this compound is methyl 4-[(4-methylbenzyl)oxy]benzoate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of methylparabene was achieved by benzamidomethylation with (benzamidomethyl)triethylammonium chloride in an aqueous medium .Molecular Structure Analysis

The molecular weight of “Methyl 4-[(4-methylphenyl)methoxy]benzoate” is 256.3 . The InChI code for this compound is 1S/C16H16O3/c1-12-3-5-13 (6-4-12)11-19-15-9-7-14 (8-10-15)16 (17)18-2/h3-10H,11H2,1-2H3 .Chemical Reactions Analysis

Esters, such as “Methyl 4-[(4-methylphenyl)methoxy]benzoate”, can react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .Physical And Chemical Properties Analysis

“Methyl 4-[(4-methylphenyl)methoxy]benzoate” is a solid substance . It has a melting point range of 97 - 99 degrees Celsius .Scientific Research Applications

Synthesis and Photophysical Properties

A study focused on synthesizing derivatives similar to Methyl 4-[(4-methylphenyl)methoxy]benzoate, investigating their unique photophysical properties. These derivatives showed significant enhancements in quantum yield and luminescence properties, indicating potential applications in the development of new photoluminescent materials and sensors (Kim et al., 2021).

Organic Synthesis Intermediates

Research on the synthesis of Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate in organic synthesis, revealed optimized reaction conditions that could improve the yield of such compounds. This has implications for the production of natural products and pharmaceuticals with versatile biological activities (Hong-xiang, 2012).

Photopolymerization

A novel compound, closely related to Methyl 4-[(4-methylphenyl)methoxy]benzoate, was proposed as a photoiniferter, showcasing its potential in nitroxide-mediated photopolymerization. This application is critical for developing advanced polymeric materials with specific functionalities and improved mechanical properties (Guillaneuf et al., 2010).

Mesomorphic and Liquid Crystalline Properties

The study of laterally di-substituted derivatives, which share structural similarities with Methyl 4-[(4-methylphenyl)methoxy]benzoate, has contributed to understanding the impact of molecular structure on mesomorphic behavior. These insights are invaluable for designing new liquid crystal displays and optical devices (Alamro et al., 2021).

Nonlinear Optical (NLO) Materials

An in-depth investigation into the NLO properties of derivatives showed promising results for the application of these compounds in optical and electronic devices. The study found that the compounds exhibited significantly larger hyperpolarizabilities compared to the prototypical NLO molecule, para-nitroaniline, suggesting their potential in enhancing the efficiency of optoelectronic devices (Kiven et al., 2023).

Safety And Hazards

properties

IUPAC Name |

methyl 4-[(4-methylphenyl)methoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-12-3-5-13(6-4-12)11-19-15-9-7-14(8-10-15)16(17)18-2/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOCZJKMELIXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363397 | |

| Record name | Methyl 4-[(4-methylphenyl)methoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(4-methylphenyl)methoxy]benzoate | |

CAS RN |

62290-48-6 | |

| Record name | Methyl 4-[(4-methylphenyl)methoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.